2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers
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Overview
Description
2-(bromomethyl)-5,8-dioxaspiro[35]nonane, a mixture of diastereomers, is a spirocyclic compound characterized by a unique bicyclic structure containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with brominating agents. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromomethyl group into the spirocyclic framework . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Scientific Research Applications
2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery and development.
Material Science: It is used in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution and other reactions. The spirocyclic structure provides rigidity and stability, making it an attractive building block for complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-5,8-dioxaspiro[3.5]nonane
- 2-(iodomethyl)-5,8-dioxaspiro[3.5]nonane
- 2-(hydroxymethyl)-5,8-dioxaspiro[3.5]nonane
Uniqueness
Compared to its analogs, 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to the reactivity of the bromomethyl group, which allows for a broader range of chemical modifications. The presence of two oxygen atoms in the spirocyclic structure also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
2680543-11-5 |
---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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